N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
Description
The compound N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide features a 1,3,4-thiadiazole core substituted with a sulfonyl-linked 4-chlorobenzyl group at position 5 and a furan-2-carboxamide moiety at position 2.
Properties
Molecular Formula |
C14H10ClN3O4S2 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10ClN3O4S2/c15-10-5-3-9(4-6-10)8-24(20,21)14-18-17-13(23-14)16-12(19)11-2-1-7-22-11/h1-7H,8H2,(H,16,17,19) |
InChI Key |
WUFOGBJBCJVOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivative . The reaction conditions often involve the use of organic solvents such as methanol and chloroform, and the reactions are typically carried out under reflux .
Chemical Reactions Analysis
Sulfonamide Formation
-
Mechanism : The sulfonyl chloride undergoes nucleophilic substitution with the amine group of furan-2-carboxamide, forming a stable sulfonamide bond .
-
Reagents : Pyridine (as a base), dichloromethane (solvent).
-
Conditions : Room temperature or mild heating.
Thiadiazole Ring Oxidation/Reduction
-
Oxidation : The thiadiazole sulfur can be oxidized to a sulfoxide or sulfone under oxidizing agents (e.g., hydrogen peroxide) .
-
Reduction : The ring may be reduced to a thiol or amine derivative using reagents like sodium borohydride .
Furan Ring Reactivity
-
Electrophilic Substitution : The furan ring can undergo electrophilic substitution, though steric hindrance from the sulfonamide group may limit reactivity.
Reaction Pathways and Products
| Reaction Type | Key Reagents/Conditions | Major Products |
|---|---|---|
| Sulfonamide Formation | Furan-2-carboxamide, pyridine | Target compound (sulfonamide bond) |
| Thiadiazole Oxidation | Hydrogen peroxide, acidic conditions | Thiadiazole sulfoxide/sulfone derivatives |
| Thiadiazole Reduction | Sodium borohydride, ethanol | Thiadiazole thiol/amino derivatives |
| Furan Substitution | Electrophiles (e.g., bromine) | Substituted furan derivatives |
Research Findings
-
Reactivity Trends : The sulfonamide group enhances stability and alters the electron density of the thiadiazole ring, influencing nucleophilic substitution rates .
-
Biological Implications : Thiadiazole derivatives with sulfonamide groups exhibit improved pharmacokinetic profiles, suggesting potential for medicinal applications .
Scientific Research Applications
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide exhibits a wide range of biological activities:
- Antibacterial Properties : The compound belongs to the class of sulfonamide derivatives known for their antibacterial effects. Its mechanism often involves the inhibition of bacterial folate synthesis, essential for nucleic acid production.
- Antifungal and Antiviral Effects : Studies have indicated that similar thiadiazole derivatives possess antifungal and antiviral properties, suggesting that this compound may also exhibit these activities.
- Anticonvulsant Activity : Research has shown that certain thiadiazole derivatives demonstrate anticonvulsant effects in animal models. These compounds can modulate neurotransmitter systems and protect against seizure activity without significant toxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Sulfonamide Group : Enhances solubility and interaction with biological targets.
- Thiadiazole Ring : Critical for anticancer activity due to its ability to modulate enzyme activity. Variations in substituents can lead to significant changes in potency against cancer cells .
Case Studies
Several notable case studies have highlighted the potential applications of thiadiazole derivatives:
- HepG2 Cell Apoptosis Study : A related compound demonstrated significant apoptosis induction in HepG2 cells through caspase activation and increased oxidative stress markers. This indicates potential applications in cancer therapy .
- Pharmacokinetics Investigation : A study on a similar compound revealed effective tumor targeting capabilities in vivo using radiolabeling techniques. This suggests that this compound may also exhibit favorable pharmacokinetic profiles for targeted therapies .
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . Additionally, the thiadiazole ring can interact with other enzymes and proteins, leading to the inhibition of their activity and subsequent biological effects . The compound’s antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives (e.g., 3a ) generally exhibit higher melting points (>300°C) compared to sulfanyl analogs (e.g., 5j , 138–140°C), likely due to increased polarity and hydrogen bonding capacity .
- Substituent Impact on Activity: The 4-nitrophenyl group in 83c confers potent anti-mycobacterial activity (MIC: 9.87 μM against MDR-TB), surpassing isoniazid (>200 μM) . 4-Chlorobenzyl analogs (e.g., 5j, 9b) are less explored for biological activity but serve as synthetic intermediates .
Anti-Tubercular Activity
- Compound 83c (N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide) demonstrated exceptional activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 9.87 μM), highlighting the importance of electron-withdrawing groups (e.g., nitro) in enhancing efficacy .
Antioxidant Activity
- 9j (N-({5-[(Furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide) exhibited moderate ABTS•+ radical scavenging (53.04% yield), though less potent than standard trolox .
Biological Activity
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a synthetic compound that belongs to the class of sulfonamide derivatives and has shown promise in various biological applications. This article summarizes its biological activity based on diverse research findings, including in vitro and in vivo studies, structure-activity relationship (SAR) analyses, and potential therapeutic uses.
| Property | Value |
|---|---|
| Molecular Formula | C14H10ClN3O4S2 |
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
| InChI Key | WUFOGBJBCJVOFJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Esterification of 4-chlorobenzoic acid with methanol.
- Hydrazination and formation of salts.
- Cyclization to produce the thiadiazole ring.
- Coupling with furan-2-carboxylic acid derivatives to yield the final compound.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves:
- Cell cycle arrest at the S and G2/M phases.
- Increased Bax/Bcl-2 ratio leading to apoptotic cell death.
In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds containing the thiadiazole moiety have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of electron-withdrawing groups on the benzene ring enhances their antibacterial efficacy .
Anticonvulsant Activity
This compound has been explored for its anticonvulsant effects in animal models. Studies reported that certain thiadiazole derivatives exhibited protective effects in seizure models without significant toxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- The sulfonamide group enhances solubility and interaction with biological targets.
- The thiadiazole ring is crucial for anticancer activity due to its ability to modulate enzyme activity.
Modifications in substituents can lead to variations in potency; for example, shifting functional groups or altering their positions can significantly impact the compound's efficacy against cancer cells .
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives:
- A study demonstrated that a related compound induced significant apoptosis in HepG2 cells through caspase activation and increased oxidative stress markers.
- Another investigation into the pharmacokinetics of a similar compound revealed effective tumor targeting capabilities in vivo using radiolabeling techniques .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile or DMF as solvents. Key steps include:
- Intermediate Preparation : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form hydrazine-carbothioamide intermediates .
- Cyclization : Using iodine and triethylamine in DMF to promote cyclization, with sulfur elimination and thiadiazole ring formation .
- Yield Optimization : Adjusting solvent polarity, reaction temperature (70–90°C), and catalyst stoichiometry (e.g., iodine:triethylamine ratio) to improve yields (typically 60–85%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive confirmation of molecular geometry, bond lengths, and angles. For example, mean C–C bond length precision of 0.004 Å and R factor ≤ 0.044 have been reported for related thiadiazole derivatives .
- NMR Spectroscopy : H and C NMR are critical for verifying sulfonyl, chlorobenzyl, and furan-carboxamide groups. Peaks for sulfonyl protons appear at δ 3.5–4.0 ppm, while aromatic protons from the chlorobenzyl group resonate at δ 7.2–7.8 ppm .
Q. What standardized assays are used to evaluate the antimicrobial potential of this compound?
- Methodological Answer :
- Broth Microdilution : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains, with MIC values compared to reference antibiotics like ciprofloxacin .
- Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours at 2× MIC to determine static vs. cidal effects .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during the cyclization step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states .
- Catalyst Tuning : Replace iodine with milder oxidizing agents (e.g., HO) to reduce side reactions. Triethylamine can be substituted with DBU for enhanced base strength .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify incomplete cyclization or byproduct formation .
Q. How should contradictory biological activity data (e.g., varying MIC values across studies) be analyzed?
- Methodological Answer :
- Standardized Protocols : Ensure consistent inoculum size (e.g., 1–5 × 10 CFU/mL) and growth media (Mueller-Hinton broth) across labs .
- Resazurin Assays : Use fluorometric/colorimetric viability indicators to reduce subjectivity in endpoint determination .
- Meta-Analysis : Compare structural analogs (e.g., oxadiazole vs. thiadiazole cores) to isolate substituent effects on activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the chlorobenzyl sulfonyl group?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the para-position of the benzyl ring. Compare logP values and antimicrobial IC .
- Molecular Docking : Map interactions between the sulfonyl group and bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models to predict activity trends based on steric/electrostatic fields .
Q. How can stability issues (e.g., hydrolytic degradation) of this compound in aqueous buffers be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
